molecular formula C15H14O3 B183821 Phenethyl 4-hydroxybenzoate CAS No. 83936-28-1

Phenethyl 4-hydroxybenzoate

Cat. No.: B183821
CAS No.: 83936-28-1
M. Wt: 242.27 g/mol
InChI Key: PVOSMOVHDHSYCE-UHFFFAOYSA-N
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Description

Phenethyl 4-hydroxybenzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from phenethyl alcohol and 4-hydroxybenzoic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and as a chemical intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Phenethyl 4-hydroxybenzoate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the microbial shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and other commercially valuable compounds . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound can influence cell function in several ways. For example, it has been shown to have anticancer effects against certain leukemia cells by reducing cell viability in a dose and time-dependent manner . It can also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently undergoes various transformations .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a key intermediate in the microbial shikimate pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known that the compound can influence its own localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl 4-hydroxybenzoate can be synthesized through the esterification reaction between phenethyl alcohol and 4-hydroxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenethyl 4-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to phenethyl alcohol and 4-hydroxybenzoic acid.

    Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

    Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: Phenethyl alcohol and 4-hydroxybenzoic acid.

    Oxidation: Phenylacetic acid derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Phenethyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.

    Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties.

Comparison with Similar Compounds

Phenethyl 4-hydroxybenzoate can be compared with other esters of 4-hydroxybenzoic acid, such as:

    Methyl 4-hydroxybenzoate:

    Ethyl 4-hydroxybenzoate:

    Butyl 4-hydroxybenzoate:

This compound is unique due to its phenethyl group, which imparts different physical and chemical properties compared to shorter alkyl chain esters. This uniqueness can influence its solubility, stability, and biological activity, making it suitable for specific applications where other esters may not be as effective.

Properties

IUPAC Name

2-phenylethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOSMOVHDHSYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475081
Record name Phenethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83936-28-1
Record name Phenethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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